5-(Difluoromethyl)-1,2-thiazole-4-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-1,2-thiazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the difluoromethyl group (CF2H) adds unique chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1,2-thiazole-4-carboxylic acid typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of thiazole derivatives with difluorocarbene precursors under specific conditions. For example, the reaction can be carried out using ClCF2H (chlorodifluoromethane) in the presence of a base to generate the difluorocarbene intermediate, which then reacts with the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry or the use of metal-based catalysts to facilitate the difluoromethylation process. These methods aim to improve yield and reduce production costs while maintaining the desired chemical properties of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Difluoromethyl)-1,2-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1,2-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy in its intended application .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid: Similar structure but with a trifluoromethyl group (CF3) instead of a difluoromethyl group.
5-(Methyl)-1,2-thiazole-4-carboxylic acid: Contains a methyl group (CH3) instead of a difluoromethyl group.
Uniqueness
5-(Difluoromethyl)-1,2-thiazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .
Properties
IUPAC Name |
5-(difluoromethyl)-1,2-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-4(7)3-2(5(9)10)1-8-11-3/h1,4H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATHHYINDXGEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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